![molecular formula C12H22ClNO4S B13448151 tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate CAS No. 2901043-14-7](/img/structure/B13448151.png)
tert-butyl N-{4-[(chlorosulfonyl)methyl]cyclohexyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a chlorosulfonyl functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with (1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving the desired product quality.
化学反应分析
Types of Reactions: tert-Butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, primary amines, or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed:
Substitution Reactions: Formation of sulfonamide, sulfonate esters, or sulfonyl thiols.
Reduction Reactions: Formation of sulfonamide or alcohol derivatives.
Oxidation Reactions: Formation of sulfonic acid derivatives.
科学研究应用
Chemistry: In chemistry, tert-butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various functionalized carbamates and sulfonamides.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein modification. The chlorosulfonyl group is reactive towards nucleophilic amino acid residues, making it useful for covalent modification of proteins.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonamide moiety is a common pharmacophore in drug design, and modifications of this compound can lead to the discovery of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, tert-butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of tert-butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function of the target biomolecule, leading to changes in biological activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate without the cyclohexyl and chlorosulfonyl groups.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a hydroxyl group instead of a chlorosulfonyl group.
tert-Butyl N-(4-aminocyclohexyl)carbamate: Contains an amino group instead of a chlorosulfonyl group.
Uniqueness: tert-Butyl N-[(1s,4s)-4-[(chlorosulfonyl)methyl]cyclohexyl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and functionalization potential. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
2901043-14-7 |
|---|---|
分子式 |
C12H22ClNO4S |
分子量 |
311.83 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(chlorosulfonylmethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h9-10H,4-8H2,1-3H3,(H,14,15) |
InChI 键 |
CWYQSNWIISZMKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
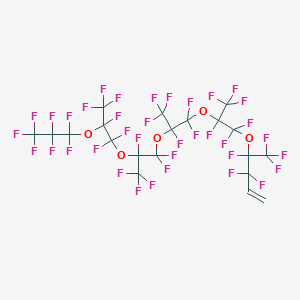
![(2R,3R)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoic acid](/img/structure/B13448077.png)
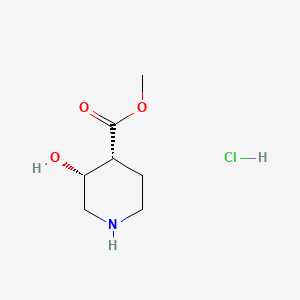
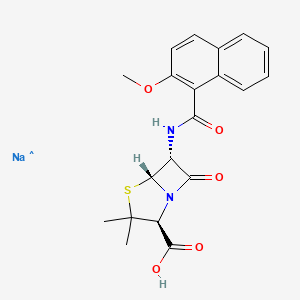

![N-[(2R,3S,4R,5S,6R)-5-hydroxy-2,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B13448084.png)
![(3S,5S,6R,8R,9S,10R,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B13448090.png)
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B13448103.png)
![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
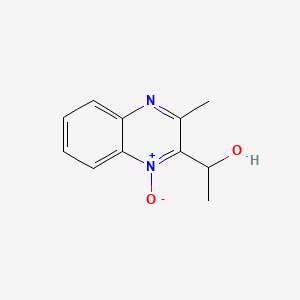
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)
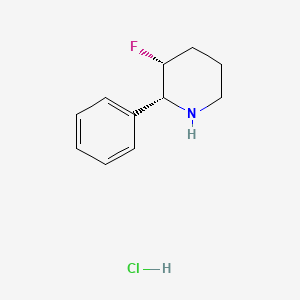
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)
